molecular formula C5H7BFNO3 B1304975 (2-fluoropyridin-3-yl)boronic Acid Hydrate CAS No. 1264133-80-3

(2-fluoropyridin-3-yl)boronic Acid Hydrate

Cat. No. B1304975
CAS RN: 1264133-80-3
M. Wt: 158.93 g/mol
InChI Key: AJMBTFGSRKFCLJ-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-3-yl)boronic acid hydrate, also known as 2-FPBA, is an organoboronic acid used as a reagent for a variety of synthetic applications. It is an important compound for organic synthesis, and its hydrated form is used in a variety of scientific research applications.

Scientific Research Applications

Medical Diagnostics and Treatment

Boronic acids, including derivatives like BODIPY (boron dipyrrin compounds), have shown considerable promise in medical diagnostics and treatment. The structural diversity and the ability for directed modification make BODIPY and related compounds valuable for medical purposes, especially in cancer treatment and real-time imaging of drug carriers. The high fluorescent intensity and low toxicity of these compounds enable their conjugation with various biomolecules, offering potential advancements in medical diagnostics and antimicrobial activity (Marfin et al., 2017).

Electrochemical Biosensors

The development of electrochemical biosensors based on ferroceneboronic acid (FcBA) and its derivatives illustrates another critical application area. These compounds, comprising a boronic acid moiety for binding and an electrochemically active part (ferrocene), have been used to construct sensors for sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. Their selectivity and sensitivity in detecting various biological and chemical agents underscore the utility of boronic acid derivatives in biosensing technologies (Wang et al., 2014).

Drug Precursors and Boron Nutrition

2-Aminoethyldiphenyl borinate, an organoboron compound, demonstrates the biomedical relevance of boron-containing compounds. Acting as a modulator across various physiological systems, this compound underlines the potential of boronic acids as drug precursors and in developing therapeutic tools for a range of disorders. The broad effects on immune, cardiovascular, gastrointestinal, and nervous systems highlight the significance of boron in drug development (Rosalez et al., 2019).

Boron in Environmental and Material Sciences

In environmental science, the removal of boron from water through reverse osmosis membranes is a critical area of research. The study of boron's behavior in seawater desalination applications provides insights into the challenges and solutions for boron removal, emphasizing the element's impact on drinking water quality and public health (Tu et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, boric acid, indicates that it may cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray . If exposed or concerned, it is advised to get medical attention/advice .

Mechanism of Action

Target of Action

Boronic acids, including pyridinylboronic acids, are known to be used in suzuki-miyaura coupling reactions , which are widely applied in the synthesis of various biologically active compounds .

Mode of Action

The compound interacts with its targets primarily through the boronic acid moiety. In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This reaction is facilitated by a palladium catalyst .

Biochemical Pathways

It’s known that the compound can be used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with hcv ns5b polymerase inhibitory activity . These molecules can affect various biochemical pathways related to glycogen synthesis and viral replication, respectively.

Pharmacokinetics

The compound’s boronic acid moiety is known to be relatively stable, which could potentially enhance its bioavailability .

Result of Action

The molecular and cellular effects of (2-fluoropyridin-3-yl)boronic Acid Hydrate’s action would depend on the specific biologically active molecules that it helps synthesize. For instance, if it’s used to synthesize a molecule with glycogen synthase kinase 3 inhibitory activity, it could potentially affect cellular processes related to glycogen synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura coupling reactions, in which the compound is often used, can be affected by factors such as temperature and the presence of a suitable catalyst .

Biochemical Analysis

Biochemical Properties

(2-fluoropyridin-3-yl)boronic acid hydrate plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through boron-oxygen and boron-nitrogen bonds. These interactions can modulate the activity of enzymes such as glycogen synthase kinase 3, HCV NS5B polymerase, and BACE1, leading to potential therapeutic applications .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit glycogen synthase kinase 3, which plays a crucial role in various signaling pathways, including those involved in cell proliferation and apoptosis . Additionally, this compound can modulate the expression of genes related to these pathways, thereby affecting cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites. For instance, the inhibition of glycogen synthase kinase 3 by this compound involves the formation of a boron-oxygen bond with the enzyme’s active site, leading to a decrease in its activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of glycogen synthase kinase 3 and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes such as glycogen synthase kinase 3 and HCV NS5B polymerase . These interactions can lead to changes in the levels of metabolites and influence overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For example, binding to specific transporters can facilitate the uptake of this compound into cells, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects . For instance, localization to the nucleus can enable this compound to modulate gene expression by interacting with transcription factors.

properties

IUPAC Name

(2-fluoropyridin-3-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2.H2O/c7-5-4(6(9)10)2-1-3-8-5;/h1-3,9-10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMBTFGSRKFCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)F)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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